Tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate is a complex organic compound that features a trifluoromethyl group, a bromomethyl group, and a tert-butyl ester.
Preparation Methods
The synthesis of tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the trifluoromethyl group: This step often involves radical trifluoromethylation, which can be facilitated by reagents such as trifluoromethyl iodide and a radical initiator.
Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Chemical Reactions Analysis
Tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Deprotection: The tert-butyl ester group can be removed under acidic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)-1H-indole-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The bromomethyl group can participate in covalent bonding with nucleophilic sites, leading to the formation of stable complexes .
Comparison with Similar Compounds
- 3-(Bromomethyl)-5-(trifluoromethyl)-1H-indole
- Tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
- 5-(Trifluoromethyl)-1H-indole-1-carboxylate
Properties
Molecular Formula |
C15H15BrF3NO2 |
---|---|
Molecular Weight |
378.18 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-5-(trifluoromethyl)indole-1-carboxylate |
InChI |
InChI=1S/C15H15BrF3NO2/c1-14(2,3)22-13(21)20-8-9(7-16)11-6-10(15(17,18)19)4-5-12(11)20/h4-6,8H,7H2,1-3H3 |
InChI Key |
FKQQXJIQPXZOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C(F)(F)F)CBr |
Origin of Product |
United States |
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